2-Phosphoglycolate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

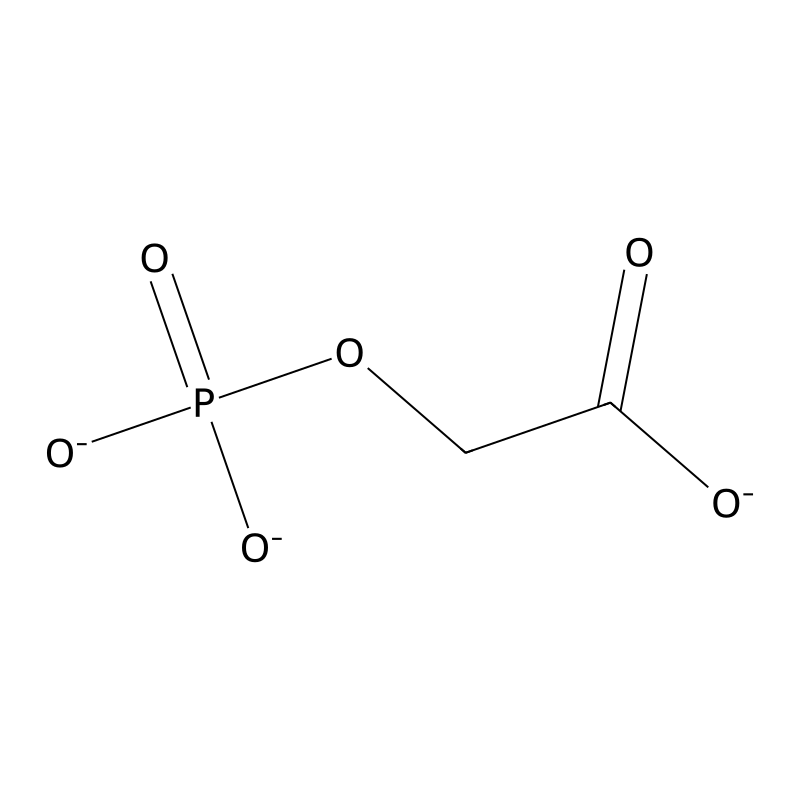

2-Phosphoglycolate, with the chemical formula , is a significant metabolic product formed during the photorespiration process in plants. It arises when ribulose 1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCo, catalyzes the reaction of ribulose 1,5-bisphosphate with molecular oxygen instead of carbon dioxide. This reaction results in the production of both 3-phosphoglycerate and 2-phosphoglycolate. While 3-phosphoglycerate is a key intermediate in the Calvin cycle, 2-phosphoglycolate is often considered a byproduct that can inhibit various metabolic pathways if not efficiently degraded .

The formation of 2-phosphoglycolate occurs through the oxygenation reaction facilitated by RuBisCo:

Subsequently, 2-phosphoglycolate must be converted back into usable forms through a series of reactions known as the photorespiratory pathway. The first step in this pathway is catalyzed by the enzyme phosphoglycolate phosphatase, which converts 2-phosphoglycolate into glycolate and inorganic phosphate:

This reaction is crucial for preventing the accumulation of toxic levels of 2-phosphoglycolate in plant cells .

In biological systems, particularly in plants, 2-phosphoglycolate exhibits inhibitory effects on several key enzymes involved in central carbon metabolism. It has been shown to inhibit triose-phosphate isomerase and phosphofructokinase, which are critical for glycolysis and the Calvin cycle. The accumulation of 2-phosphoglycolate can lead to decreased photosynthetic efficiency and impaired growth due to its interference with carbohydrate metabolism . In mammals, while less understood, it has been implicated in metabolic processes related to red blood cell function and may play a role in DNA repair mechanisms .

2-Phosphoglycolate is primarily studied within the context of plant biology and photosynthesis. Its applications include:

- Research on Photorespiration: Understanding its role in regulating photosynthetic efficiency and carbon fixation.

- Genetic Engineering: Targeting pathways involving 2-phosphoglycolate for developing crops with improved resilience to environmental stressors.

- Metabolic Studies: Investigating its effects on metabolic pathways in both plants and mammals to elucidate broader metabolic functions.

Moreover, due to its inhibitory properties on certain enzymes, it serves as a valuable tool for studying enzyme kinetics and metabolic regulation .

Studies have shown that 2-phosphoglycolate interacts with various enzymes in metabolic pathways. For instance:

- It inhibits triose-phosphate isomerase and sedoheptulose 1,7-bisphosphate phosphatase, affecting the Calvin cycle's efficiency.

- In mammalian systems, it enhances the activity of bisphosphoglycerate mutase, impacting hemoglobin's oxygen affinity.

These interactions highlight its regulatory role within different biological contexts and underscore its potential as a target for metabolic engineering .

Several compounds share structural or functional similarities with 2-phosphoglycolate. Here are some notable examples:

| Compound | Structure/Function | Uniqueness |

|---|---|---|

| Glycolic Acid | A two-carbon compound involved in various metabolic pathways. | Does not contain a phosphate group; primarily involved in glycolysis. |

| Glycerate | A three-carbon molecule produced during photorespiration from glyoxylate. | Acts as an intermediate; less toxic compared to 2-phosphoglycolate. |

| Phosphoglyceric Acid | A three-carbon organic acid that is a key intermediate in photosynthesis. | Directly involved in the Calvin cycle; more stable than 2-phosphoglycolate. |

| Phosphoenolpyruvate | A high-energy three-carbon compound that plays a critical role in glycolysis. | Functions primarily as an energy carrier; not directly involved in photorespiration. |

The uniqueness of 2-phosphoglycolate lies in its dual role as both an intermediate product of photorespiration and a potential inhibitor of critical enzymes within carbon metabolism pathways . Its specific formation through RuBisCo's oxygenation reaction sets it apart from other similar compounds that do not participate directly in this process.

Phosphoglycolate Phosphatase: The First Step in 2-Phosphoglycolate Degradation

Phosphoglycolate phosphatase represents the initial and rate-limiting enzyme in photorespiratory 2-phosphoglycolate metabolism, catalyzing the hydrolytic conversion of 2-phosphoglycolate to glycolate and inorganic phosphate [6] [7]. This enzyme belongs to the haloacid dehalogenase superfamily and plays an indispensable role in maintaining photosynthetic efficiency by preventing the accumulation of the toxic metabolite 2-phosphoglycolate [3] [8].

Structural Characteristics and Catalytic Mechanism

The structural architecture of phosphoglycolate phosphatase reveals a sophisticated enzymatic design optimized for efficient 2-phosphoglycolate hydrolysis. Crystallographic studies of the enzyme from Thermoplasma acidophilum have revealed a dimeric structure composed of two distinct domains per subunit: a larger core domain and a smaller cap domain [8] [9]. The core domain exhibits the characteristic haloacid dehalogenase fold, featuring a centrally located five-stranded parallel beta-sheet with strand order S10, S9, S8, S1, S2 and a small beta-hairpin formed by strands S3 and S4 [9]. This central sheet is flanked by three alpha-helices on one side and two helices on the other, creating a robust catalytic framework [8].

The smaller cap domain consists of an open-faced beta-sandwich represented by three antiparallel beta-strands (S5, S6, and S7) flanked by two oppositely oriented alpha-helices (H3 and H4) [9]. The active site forms a continuous tunnel through the monomer and is lined with acidic residues, a feature consistent with other acid phosphatases [8]. Electrostatic surface analysis indicates a relatively acidic surface, which facilitates substrate binding and catalysis [9].

The catalytic mechanism of phosphoglycolate phosphatase proceeds through a phosphoenzyme intermediate, as demonstrated by oxygen-18 labeling studies [10] [11]. The reaction initiates with nucleophilic attack by Asp-8 on the electrophilic phosphorus atom of 2-phosphoglycolate [9]. The susceptibility of the phosphorus-glycolate bond is enhanced by coordination with magnesium ion, which polarizes the phosphorus-oxygen bond, and by interactions with Ser-138 and Lys-151, which further increase the electrophilicity of the phosphorus atom [9].

The enzymatic hydrolysis proceeds through oxygen-phosphorus bond cleavage, as determined by reaction in H218O and mass spectrometric analysis of trimethylsilyl derivatives [10] [11]. The ordered release of products occurs with glycolate released first, followed by phosphate [10]. The rate-limiting step involves protonation of the bridge oxygen, as evidenced by the proportional relationship between maximum velocity and the pKa of the alcoholic product when alternative substrates are employed [10].

| Characteristic | Value/Description | Reference |

|---|---|---|

| Molecular weight (kDa) | ~65 (homodimer of ~32 kDa subunits) | [12] |

| Subunit structure | Homodimer without disulfide bridges | [12] |

| pH optimum | 8.0-9.0 | [12] |

| Km for 2-phosphoglycolate (µM) | 140 | [12] |

| Mg2+ requirement | Required for activity (10 mM optimal) | [9] |

| Ca2+ effect | Strong inhibition (>90% at 10 mM) | [9] |

| Chloride activation | Low concentrations activate (~2-fold at 50 mM), high concentrations inhibit | [9] |

| Structural domains | Large core domain and smaller cap domain | [8] [9] |

Isoforms and Subcellular Localization

The expression and subcellular localization of phosphoglycolate phosphatase exhibit remarkable diversity across different organisms and developmental stages [13] [14]. In plant systems, multiple isoforms of phosphoglycolate phosphatase have been identified, each displaying distinct subcellular targeting sequences and regulatory properties [14] [15]. The primary chloroplastic isoform contains characteristic stroma-targeting transit peptides that direct the protein to the chloroplast stroma, where the majority of photorespiratory 2-phosphoglycolate is generated [12] [16].

Alternative promoter selection mechanisms contribute to the generation of protein isoforms with different subcellular localizations [14]. Light-controlled phytochrome-mediated alternative promoter selection produces longer and shorter complementary DNA variants that encode protein isoforms localized to different cellular compartments [14]. While shorter protein isoforms typically localize to the cytoplasm, longer isoforms exhibit diverse subcellular distributions, including plastids, nucleus, and plasma membrane [14].

The differential subcellular localization of phosphoglycolate phosphatase isoforms suggests specialized functional roles in distinct cellular compartments [13] [14]. The cytoplasmic isoforms may serve in DNA repair mechanisms, where phosphoglycolate is generated during the repair of oxidative DNA lesions [17] [13]. This dual functionality reflects the ancient evolutionary origin of phosphoglycolate phosphatase, which initially evolved for DNA repair before being co-opted for photorespiratory metabolism [3].

Metabolic Routes for 2-Phosphoglycolate Processing

The metabolism of 2-phosphoglycolate involves multiple distinct pathways that have evolved to accommodate the diverse physiological and environmental requirements of different organisms [7] [4]. These pathways exhibit varying degrees of complexity, energy efficiency, and carbon conservation, reflecting evolutionary adaptations to specific ecological niches and metabolic constraints [18] [19].

The C2 Cycle in Plants

The plant C2 cycle represents the most extensively characterized pathway for 2-phosphoglycolate metabolism, involving a complex series of reactions distributed across three cellular compartments: chloroplasts, peroxisomes, and mitochondria [20] [21]. This pathway begins with the dephosphorylation of 2-phosphoglycolate by phosphoglycolate phosphatase in the chloroplast stroma, yielding glycolate and inorganic phosphate [6] [22].

The glycolate produced is subsequently transported to peroxisomes, where it undergoes oxidation by glycolate oxidase to form glyoxylate [18] [21]. This reaction consumes molecular oxygen and produces hydrogen peroxide, which is detoxified by catalase within the peroxisomal matrix [21]. The glyoxylate formed serves as a substrate for either glyoxylate-glutamate aminotransferase or glyoxylate-serine aminotransferase, producing glycine [20] [21].

The glycine generated in peroxisomes is transported to mitochondria, where the glycine decarboxylase complex catalyzes the conversion of two glycine molecules to one serine molecule, releasing carbon dioxide, ammonia, and NADH [20] [21]. This reaction represents a critical carbon loss point in the pathway, as one carbon atom from every two 2-phosphoglycolate molecules is released as carbon dioxide [22].

The serine produced returns to peroxisomes, where serine-glyoxylate aminotransferase converts it to hydroxypyruvate [21]. Hydroxypyruvate reductase then reduces hydroxypyruvate to glycerate using NADH as the electron donor [20]. Finally, glycerate is transported back to the chloroplast, where glycerate kinase phosphorylates it to 3-phosphoglycerate, which re-enters the Calvin-Benson cycle [21] [22].

| Pathway | Key Enzymes | Location | CO2 Release | ATP Cost |

|---|---|---|---|---|

| C2 Cycle (Plants) | Glycolate oxidase, glycine decarboxylase, serine hydroxymethyltransferase | Chloroplasts, peroxisomes, mitochondria | 0.5 CO2 per 2-PG | 3.5 ATP per 2-PG |

| Bacterial Glycerate Pathway | Glycolate dehydrogenase, glycerate kinase | Cytoplasm | None | 1 ATP per 2-PG |

| Complete Decarboxylation via Oxalate | Glycolate dehydrogenase, oxalate decarboxylase, formate dehydrogenase | Cytoplasm | 2 CO2 per 2-PG | Variable |

The Glycerate Pathway in Bacteria

The bacterial glycerate pathway represents a more streamlined alternative to the plant C2 cycle, offering superior energy efficiency and carbon conservation [18] [19]. This pathway, identified in various bacterial species including Synechocystis sp. strain PCC 6803 and Escherichia coli, involves fewer enzymatic steps and occurs entirely within the cytoplasm [18] [23].

The pathway initiates with the dephosphorylation of 2-phosphoglycolate by phosphoglycolate phosphatase, similar to the plant pathway [7]. However, instead of glycolate oxidase, bacteria employ glycolate dehydrogenase to convert glycolate directly to glyoxylate [18] [19]. This substitution eliminates the oxygen requirement and hydrogen peroxide production characteristic of the plant pathway [18].

Glyoxylate undergoes reduction to glycerate through the action of hydroxyl acid dehydrogenase, utilizing reduced nicotinamide adenine dinucleotide as the electron donor [23] [24]. The glycerate produced is subsequently phosphorylated by glycerate kinase to form 3-phosphoglycerate, which can be integrated into central carbon metabolism [23] [24].

The energy efficiency of the bacterial glycerate pathway significantly exceeds that of the plant C2 cycle, requiring only one ATP molecule per 2-phosphoglycolate processed compared to 3.5 ATP in the plant pathway [18] [23]. Additionally, this pathway achieves complete carbon conservation, as no carbon dioxide is released during the conversion process [19] [23].

Complete Decarboxylation via Oxalate

The complete decarboxylation pathway represents the most metabolically flexible route for 2-phosphoglycolate processing, enabling organisms to completely oxidize the carbon skeleton to carbon dioxide when carbon conservation is not prioritized [7] [25]. This pathway has been identified in certain cyanobacterial species and involves the sequential decarboxylation of glyoxylate-derived metabolites [4] [25].

Following the initial conversion of 2-phosphoglycolate to glycolate and subsequent oxidation to glyoxylate, the pathway diverges through the action of hydroxyl acid dehydrogenase, which converts glyoxylate to oxalate [25] [26]. Oxalate decarboxylase then catalyzes the decarboxylation of oxalate to formate, releasing the first molecule of carbon dioxide [25].

The formate produced undergoes further oxidation by formate dehydrogenase, yielding a second molecule of carbon dioxide and completing the decarboxylation process [25]. This pathway provides organisms with a mechanism to completely eliminate 2-phosphoglycolate-derived carbon when alternative carbon sources are abundant or when energy generation takes precedence over carbon conservation [4].

Metabolic Integration with the Calvin-Benson Cycle

The metabolism of 2-phosphoglycolate exhibits profound integration with the Calvin-Benson cycle through multiple regulatory and metabolic mechanisms that coordinate carbon flux between photosynthetic carbon fixation and photorespiratory carbon recycling [1] [5]. This integration involves both direct metabolic connections and sophisticated feedback control mechanisms that modulate enzyme activities and metabolic flux distribution [5] [27].

Carbon Recovery Mechanisms

The recovery of carbon from 2-phosphoglycolate represents a critical component of photosynthetic carbon metabolism, as the efficient recycling of photorespiratory intermediates directly impacts the net carbon gain from photosynthesis [3] [28]. The photorespiratory pathway achieves partial carbon recovery by converting two molecules of 2-phosphoglycolate into one molecule of 3-phosphoglycerate, which re-enters the Calvin-Benson cycle [20] [28].

The carbon recovery process involves several key enzymatic reactions that collectively determine the efficiency of carbon salvage [28] [29]. The glycine decarboxylase reaction in mitochondria represents the primary carbon loss point, releasing one carbon atom as carbon dioxide for every two 2-phosphoglycolate molecules processed [20] [29]. This inherent carbon loss constrains the theoretical maximum carbon recovery efficiency to 75%, as one carbon atom from every four originally fixed by ribulose 1,5-bisphosphate carboxylase oxygenase is irretrievably lost during photorespiration [28].

The integration of recovered carbon into the Calvin-Benson cycle occurs through the re-entry of 3-phosphoglycerate, which undergoes the same sequence of reactions as 3-phosphoglycerate produced directly by ribulose 1,5-bisphosphate carboxylase oxygenase carboxylation [30] [31]. This integration requires precise coordination of metabolic flux to prevent accumulation of intermediates and maintain optimal ratios of Calvin-Benson cycle metabolites [31] [29].

The efficiency of carbon recovery is modulated by environmental conditions, particularly temperature and oxygen concentration, which influence the relative rates of ribulose 1,5-bisphosphate carboxylase oxygenase carboxylation and oxygenation [3] [32]. Under conditions favoring photorespiration, such as high temperature and high oxygen partial pressure, the carbon recovery mechanisms become increasingly important for maintaining photosynthetic productivity [32] [33].

Energetic Costs of 2-Phosphoglycolate Metabolism

The energetic costs associated with 2-phosphoglycolate metabolism represent a significant burden on photosynthetic energy budgets, requiring substantial investments of ATP and reducing equivalents that could otherwise be utilized for biosynthetic processes [29] [33]. The comprehensive energy balance of photorespiration reveals the true metabolic cost of managing 2-phosphoglycolate accumulation [34] [35].

The processing of each 2-phosphoglycolate molecule through the complete photorespiratory pathway requires 3.5 ATP and 2 NADH equivalents [34] [35]. This energy expenditure includes the costs of ammonia refixation through the glutamine synthetase-glutamate synthase pathway, which consumes 0.5 ATP and 0.5 reduced ferredoxin per 2-phosphoglycolate molecule [29] [34]. The glycerate kinase reaction contributes an additional 0.5 ATP per 2-phosphoglycolate, while the regeneration of ribulose 1,5-bisphosphate from the recovered 3-phosphoglycerate requires 1.5 ATP and 1 NADPH [34].

| Process | ATP Cost | NADPH/NADH Cost |

|---|---|---|

| 2-PG phosphatase | 0 | 0 |

| Glycine decarboxylase | 0 | -0.5 (NADH produced) |

| NH3 refixation (GS-GOGAT) | 0.5 | 0.5 (ferredoxin equiv.) |

| Hydroxypyruvate reduction | 0 | 0.5 (NADH consumed) |

| Glycerate phosphorylation | 0.5 | 0 |

| 3-PGA to RuBP regeneration | 1.5 | 1.0 |

| Total per 2-PG molecule | 2.5 | 1.5 |

The energy costs of photorespiration create a significant ATP deficit relative to the energy production from linear electron flow [33] [36]. Linear electron flow produces ATP and NADPH in a fixed stoichiometry of approximately 1.28 ATP per NADPH, while photorespiration demands a ratio of 1.75 ATP per NADPH [29] [33]. This imbalance necessitates additional ATP production through cyclic electron flow around photosystem I, the malate valve, or the water-water cycle [33] [37].

During transient conditions, such as light induction, the energy demands of photorespiration become even more pronounced [29] [32]. The accumulation of glycine during light induction shifts the energy requirements to 2 ATP per NADPH, significantly exacerbating the ATP deficit [29]. This temporary increase in stoichiometric energy demand challenges the plant's capacity to balance energy production and consumption [32].

The inhibitory effects of 2-phosphoglycolate on key Calvin-Benson cycle enzymes further compound the energetic costs by reducing the efficiency of carbon fixation [1] [5]. The competitive inhibition of triose phosphate isomerase by 2-phosphoglycolate, with a Ki of approximately 20 µM, disrupts the equilibrium between dihydroxyacetone phosphate and glyceraldehyde 3-phosphate [27] [38]. This disruption affects the efficiency of triose phosphate utilization and can limit the rate of Calvin-Benson cycle flux [27] [39].

| Enzyme | Ki (µM) | Mechanism | Metabolic Impact |

|---|---|---|---|

| Triose phosphate isomerase | ~20 | Competitive inhibition (transition state analogue) | Disrupts Calvin-Benson cycle flux |

| Sedoheptulose 1,7-bisphosphate phosphatase | Not precisely determined | Direct inhibition | Impairs Calvin-Benson cycle regeneration |

| Phosphofructokinase | Potent inhibitor | Allosteric inhibition | Affects glycolytic flux |

The inhibition of sedoheptulose 1,7-bisphosphate phosphatase by 2-phosphoglycolate represents another mechanism by which photorespiratory metabolites regulate Calvin-Benson cycle activity [1] [5]. This enzyme catalyzes a critical regulatory step in the regeneration phase of the Calvin-Benson cycle, and its inhibition can significantly impact the capacity for ribulose 1,5-bisphosphate regeneration [40] [41].